ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate
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Overview
Description
Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature, particularly in fruits and flowers. This specific compound is characterized by its unique structure, which includes a benzothiazine ring fused with an acetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate typically involves the reaction of a benzothiazine derivative with ethyl acetate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. For instance, the use of sulfuric acid as a catalyst can promote the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of microreactors has been shown to enhance the yield and purity of the product due to their high surface-to-volume ratios .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydride reagents such as lithium aluminum hydride to form alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Acidic Hydrolysis: Dilute hydrochloric acid or sulfuric acid is commonly used.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide can be employed.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Major Products
Scientific Research Applications
Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols, which can further participate in other biochemical pathways .
Comparison with Similar Compounds
Ethyl (2Z)-(4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the benzothiazine ring.
Methyl butanoate: Another ester with a fruity aroma, commonly found in nature.
Propyl ethanoate: Known for its pear-like aroma and used in flavoring agents.
The uniqueness of this compound lies in its benzothiazine ring, which imparts distinct chemical and biological properties compared to simpler esters.
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
ethyl (2Z)-2-(4-oxo-1,3-benzothiazin-2-ylidene)acetate |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-11(14)7-10-13-12(15)8-5-3-4-6-9(8)17-10/h3-7H,2H2,1H3,(H,13,15)/b10-7- |
InChI Key |
HHQIXQBSVIOOEN-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/NC(=O)C2=CC=CC=C2S1 |
Canonical SMILES |
CCOC(=O)C=C1NC(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
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